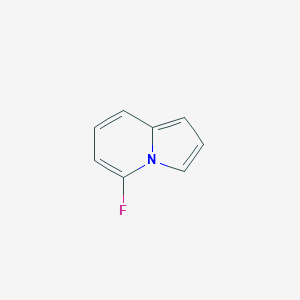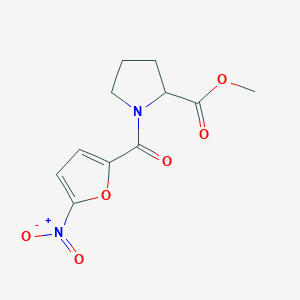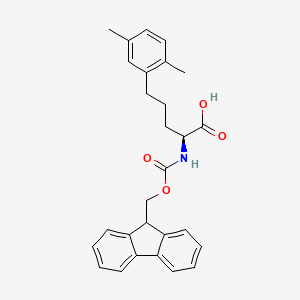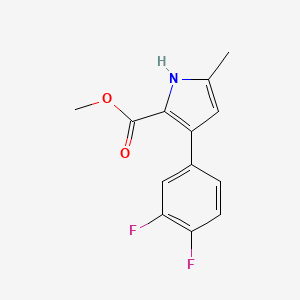
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the pyrrole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including diazotization, coupling, and cyclization to form the desired pyrrole derivative . The reaction conditions often involve the use of hydrazine hydrate and other reagents under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel in a flow reactor can further enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications.
科学研究应用
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, its interaction with microbial cell membranes can result in antimicrobial effects.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate include:
- Methyl 3-(3,4-dichlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dibromophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H11F2NO2 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-9(12(16-7)13(17)18-2)8-3-4-10(14)11(15)6-8/h3-6,16H,1-2H3 |
InChI 键 |
OXFODHNGTZEUMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1)C(=O)OC)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


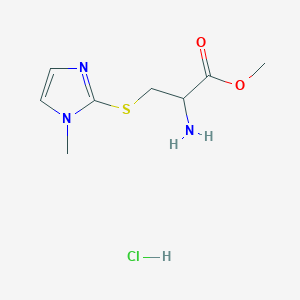
![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)

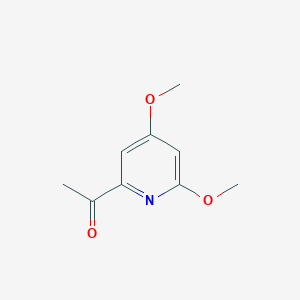

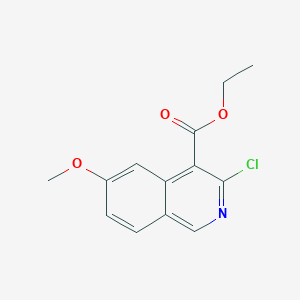
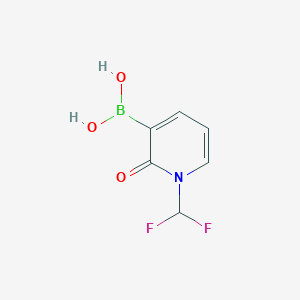
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
